1-(4-Aminobutyl)-5-bromopyridin-2(1H)-one hydrochloride
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Overview
Description
1-(4-Aminobutyl)-5-bromopyridin-2(1H)-one hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyridinone core substituted with a bromine atom and an aminobutyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to achieve selective bromination . The aminobutyl group can be introduced via nucleophilic substitution reactions using appropriate amine precursors .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and scalability. Catalysts and optimized reaction parameters are employed to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-(4-Aminobutyl)-5-bromopyridin-2(1H)-one hydrochloride undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyridinone derivatives .
Scientific Research Applications
1-(4-Aminobutyl)-5-bromopyridin-2(1H)-one hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-Aminobutyl)-5-bromopyridin-2(1H)-one hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The aminobutyl group allows for binding to specific sites, while the bromine atom can participate in halogen bonding, enhancing the compound’s affinity and specificity . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Aminobutylphosphonic acid: Similar in structure due to the aminobutyl group but differs in the presence of a phosphonic acid moiety.
N-(4-Aminobutyl)-N-ethylisoluminol: Shares the aminobutyl group but has different functional groups and applications.
Uniqueness
1-(4-Aminobutyl)-5-bromopyridin-2(1H)-one hydrochloride is unique due to its combination of a brominated pyridinone core and an aminobutyl group, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for diverse research and industrial applications.
Properties
IUPAC Name |
1-(4-aminobutyl)-5-bromopyridin-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O.ClH/c10-8-3-4-9(13)12(7-8)6-2-1-5-11;/h3-4,7H,1-2,5-6,11H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMDPSUVXLHQSFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1Br)CCCCN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BrClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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